molecular formula C7H7ClO B095484 2-Chlorobenzyl alcohol CAS No. 17849-38-6

2-Chlorobenzyl alcohol

Cat. No.: B095484
CAS No.: 17849-38-6
M. Wt: 142.58 g/mol
InChI Key: MBYQPPXEXWRMQC-UHFFFAOYSA-N
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Description

2-Chlorobenzyl alcohol, also known as (2-chlorophenyl)methanol, is a chemical compound with the molecular formula C7H7ClO. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a benzene ring. This compound is a colorless liquid and is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and fragrances . It also serves as a solvent and reagent in organic synthesis, making it a versatile compound in chemical research and production .

Mechanism of Action

Target of Action

2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . The primary targets of this compound are the bacterial and viral pathogens present in the mouth and throat.

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This interaction with its targets leads to their inactivation, thereby exerting its antiseptic properties.

Biochemical Pathways

It is known that alcohols can react with a hydrogen halide to produce an alkyl halide and water . This reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Pharmacokinetics

It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to be well-absorbed in the oral cavity and throat.

Result of Action

The result of the action of this compound is the reduction of bacterial and viral load in the mouth and throat, leading to relief from symptoms of infection . It has been shown to generate reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other substances and the pH of the environment. No special environmental precautions are required for its use . It is water-soluble and may spread in water systems , suggesting that its action, efficacy, and stability could be influenced by the hydration status of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as the solvent, under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the Cannizzaro reaction, where 2-chlorobenzaldehyde undergoes disproportionation in the presence of a strong base such as potassium hydroxide. This reaction yields both this compound and 2-chlorobenzoic acid .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 2-Chlorobenzaldehyde.

    Reduction: 2-Chlorotoluene.

    Substitution: 2-Chlorobenzyl chloride.

Properties

IUPAC Name

(2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYQPPXEXWRMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075132
Record name 2-Chlorobenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17849-38-6, 29349-22-2
Record name 2-Chlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17849-38-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, ar-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986
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Record name 2-Chlorobenzenemethanol
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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